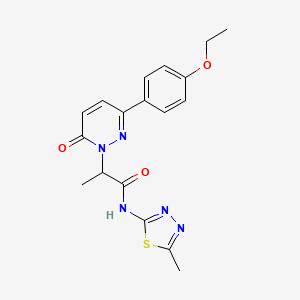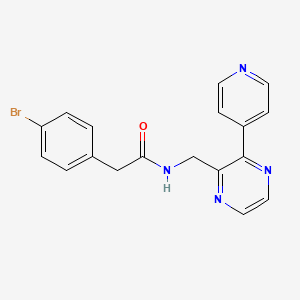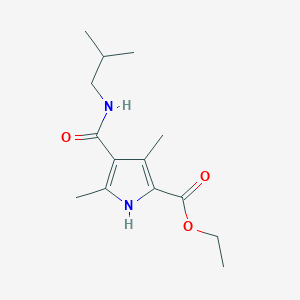![molecular formula C17H23N5O2S2 B2363361 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 886939-78-2](/img/structure/B2363361.png)
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-thiadiazole derivatives are small molecules containing five-member heterocyclic moieties. They have been the subject of considerable interest for designing new antitumor agents . These compounds have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial .
Molecular Structure Analysis
1,3,4-thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific molecular structure of “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide” was not found in the sources I retrieved.Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives generally relate to their ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells . Specific chemical reactions involving “this compound” were not found in the sources I retrieved.科学的研究の応用
Glutaminase Inhibition for Cancer Therapy
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide and its analogs have been investigated for their potential as glutaminase inhibitors, with a focus on enhancing drug-like properties and improving aqueous solubility. One analog demonstrated comparable potency to Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a known glutaminase inhibitor, and showed effectiveness in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models, pointing towards potential applications in cancer therapy (Shukla et al., 2012).
Structural Insights
Research into the structural characteristics of 1,3,4-thiadiazole derivatives, including those related to the compound , has provided insights into the interaction between sulfonyl groups and the thiadiazole ring. This understanding is crucial for designing new molecules with enhanced biological activities, as evidenced by studies on tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate (Pedregosa et al., 1996).
Antimicrobial and Antifungal Properties
The synthesis of novel thiadiazolyl and thiazolidinone derivatives, including the key intermediate 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, has led to compounds with promising antimicrobial and antifungal activities. These findings suggest potential applications in addressing microbial resistance and developing new therapeutic agents (Gouda et al., 2010).
Pharmacological Scaffold Development
The compound and its derivatives are part of ongoing research aimed at developing multi-targeted pharmacological scaffolds. The design and synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles have highlighted their potential as anticonvulsants and antiproliferative agents, underscoring the versatility of thiadiazole-based compounds in drug development (Sych et al., 2016).
作用機序
The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells . The specific mechanism of action of “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide” was not found in the sources I retrieved.
特性
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-5-11-6-8-12(9-7-11)18-13(23)10-25-16-22-21-15(26-16)19-14(24)20-17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,23)(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNPWFCXNMTZJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)

![dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2363287.png)
![Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2363289.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)
![3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2363296.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)
![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2363299.png)
![4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2363301.png)